
1,3,5-Trimethylpyrazole-4-boronic acid
Descripción general
Descripción
Synthesis Analysis
The electrosynthesis of 1,3,5-trimethylpyrazole-4-carboxylic acid, a precursor to the boronic acid derivative, involves the electrocatalytic oxidation of 1,3,5-trimethyl-4-formylpyrazole in an aqueous alkaline medium on a NiOOH electrode, yielding the product with a 78% efficiency (Lyalin & Petrosyan, 2005).
Molecular Structure Analysis
Structural insights into related pyrazole derivatives reveal the importance of molecular geometry in determining their chemical reactivity and interactions. For example, the X-ray crystallography of amino-3-fluorophenyl boronic acids sheds light on the influence of boronic acid pKa values and the ability to attach to polymers, which is relevant for constructing materials like glucose sensing devices (Das et al., 2003).
Chemical Reactions and Properties
Boronic acids catalyze [3+2] dipolar cycloadditions to unsaturated carboxylic acids, forming heterocyclic products such as triazoles, isoxazoles, and isoxazolidines. These reactions proceed under mild conditions, offering improved yields and regioselectivities, and include a free carboxylic acid functionality for further transformations (Zheng, McDonald, & Hall, 2010).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points and thermal behavior, are significantly influenced by their molecular structures. Studies on NH-pyrazoles bearing only C-methyl substituents have provided insights into their solid-state structures and melting points, highlighting the role of molecular symmetry and substituent positioning (Goddard, Claramunt, Escolástico, & Elguero, 1999).
Chemical Properties Analysis
The reactivity of pyrazoleboronic acids with various substituents, including silylated or germylated groups, has been explored. These studies reveal how the boronic acid moiety interacts with different functional groups, leading to a range of derivatives with potential applications in material science and organic synthesis (Durka et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis of Bioactive Compounds
Boronic acids, including derivatives like 1,3,5-Trimethylpyrazole-4-boronic acid, are pivotal in the synthesis of bioactive compounds. The flexibility of boronic acids in cross-coupling reactions, such as Suzuki couplings, enables the creation of complex molecules with potential medicinal applications. For example, the synthesis of 3,4-substituted-5-aminopyrazoles, facilitated by palladium-mediated α-arylation of β-ketonitriles, demonstrates the role of boronic acids in producing intermediates for drug discovery projects (Havel et al., 2018).
Electrosynthesis Applications
The electrosynthesis of boronic acid derivatives, like the conversion of 1,3,5-trimethyl-4-formylpyrazole to 1,3,5-trimethylpyrazole-4-carboxylic acid, highlights the utility of boronic acids in organic synthesis. This process involves electrocatalytic oxidation, demonstrating an efficient method for preparing boronic acid derivatives under mild conditions, which can be critical in the synthesis of pharmaceuticals and fine chemicals (Lyalin & Petrosyan, 2005).
Bioactivity Evaluation
Boronic acid derivatives are also significant in the evaluation of bioactivity for potential therapeutic agents. The synthesis and bioactivity assessment of polysubstituted N-arylpyrazole derivatives, for example, reveal the potential of boronic acid derivatives in cancer therapy, highlighting their role in the development of new treatments (Uramaru et al., 2014).
Material Science and Sensing Applications
The unique reactivity and binding properties of boronic acids are exploited in material science and sensing applications. Boronic acids form reversible covalent bonds with diols, enabling the construction of dynamic covalent systems and the development of sensors for detecting various biological and chemical entities. These properties make boronic acid derivatives, including potentially 1,3,5-Trimethylpyrazole-4-boronic acid, valuable tools in creating responsive materials and diagnostic devices (Bull et al., 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains .
Mode of Action
The mode of action of 1,3,5-Trimethylpyrazole-4-boronic acid is primarily through its interaction with its targets. The boronic acid moiety of the compound can form reversible covalent bonds with diol-containing side chains of proteins, enzymes, and receptors . This interaction can lead to changes in the function of these targets, potentially influencing various biological processes.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that the compound may play a role in synthetic chemistry applications rather than directly influencing biological pathways.
Pharmacokinetics
The pharmacokinetic properties of boronic acids are generally influenced by their ability to form reversible covalent complexes, which can impact their absorption and distribution .
Result of Action
Given its potential use in Suzuki-Miyaura coupling reactions , it may be more relevant in synthetic chemistry applications rather than having direct biological effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3,5-Trimethylpyrazole-4-boronic acid. For instance, the pH of the environment can impact the stability of boronic acids, as they can form boronate esters under alkaline conditions . Additionally, the presence of diol-containing compounds can influence the compound’s action due to the ability of boronic acids to form complexes with these compounds .
Propiedades
IUPAC Name |
(1,3,5-trimethylpyrazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BN2O2/c1-4-6(7(10)11)5(2)9(3)8-4/h10-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOUMBMZDWJMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N(N=C1C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457520 | |
| Record name | 1,3,5-Trimethylpyrazole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
847818-62-6 | |
| Record name | 1,3,5-Trimethylpyrazole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Trimethylpyrazole-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



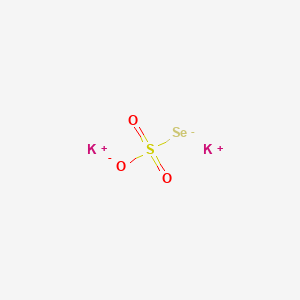

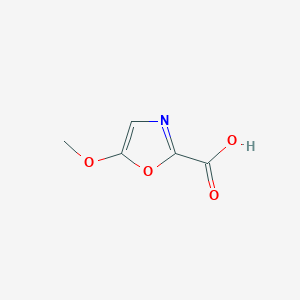
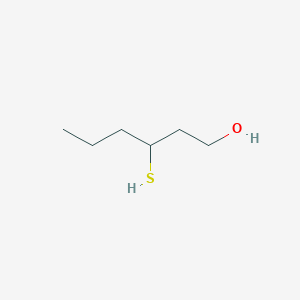

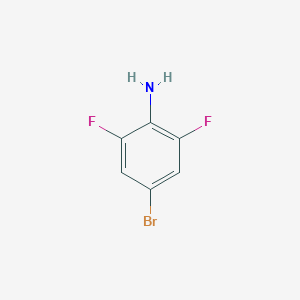
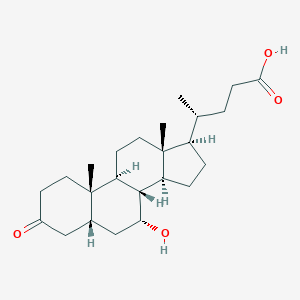
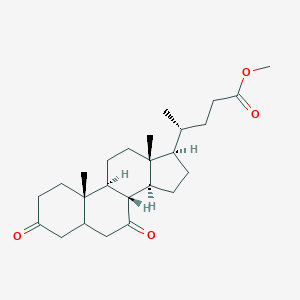

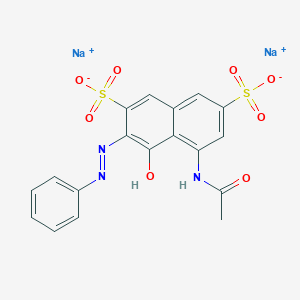
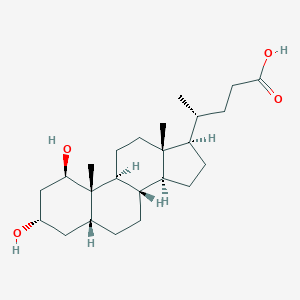
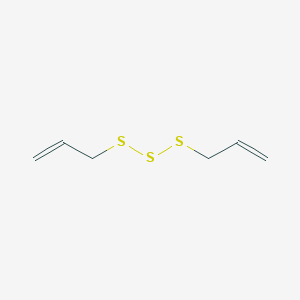
![(1S,2R,5S,7R,8R,10S,11S,14R,15R)-14-[(E,2R,5S)-5-Ethyl-6-methylhept-3-en-2-yl]-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B33415.png)
